molecular formula C16H22N2O3S B603070 1-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole CAS No. 1808748-16-4

1-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole

Cat. No.: B603070
CAS No.: 1808748-16-4
M. Wt: 322.4g/mol
InChI Key: HNAJYNZKBROSOB-UHFFFAOYSA-N
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Description

1-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole is a synthetic organic compound characterized by its unique structural features It contains a pyrazole ring substituted with a sulfonyl group and a phenyl ring that is further substituted with dimethyl and pentyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Phenyl Sulfonyl Intermediate: The phenyl ring is first functionalized with sulfonyl chloride in the presence of a base such as pyridine.

    Substitution with Pentyloxy Group: The sulfonylated phenyl intermediate is then reacted with pentyloxy halide under basic conditions to introduce the pentyloxy group.

    Formation of the Pyrazole Ring: The final step involves the cyclization of the intermediate with hydrazine or its derivatives to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various biological pathways, modulating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4,5-dimethyl-2-(methoxy)phenyl]sulfonyl}-1H-pyrazole
  • 1-{[4,5-dimethyl-2-(ethoxy)phenyl]sulfonyl}-1H-pyrazole
  • 1-{[4,5-dimethyl-2-(butoxy)phenyl]sulfonyl}-1H-pyrazole

Uniqueness

1-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1808748-16-4

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4g/mol

IUPAC Name

1-(4,5-dimethyl-2-pentoxyphenyl)sulfonylpyrazole

InChI

InChI=1S/C16H22N2O3S/c1-4-5-6-10-21-15-11-13(2)14(3)12-16(15)22(19,20)18-9-7-8-17-18/h7-9,11-12H,4-6,10H2,1-3H3

InChI Key

HNAJYNZKBROSOB-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=CC=N2

Origin of Product

United States

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